4-(1-(Pyridin-2-yldisulfaneyl)ethyl)benzoic acid
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Overview
Description
4-(1-(Pyridin-2-yldisulfaneyl)ethyl)benzoic acid is an organic compound with the molecular formula C14H13NO2S2 and a molecular weight of 291.39 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a pyridine ring through a disulfide bond. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Pyridin-2-yldisulfaneyl)ethyl)benzoic acid typically involves the reaction of 4-bromoethylbenzoic acid with pyridine-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the thiol group . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
4-(1-(Pyridin-2-yldisulfaneyl)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents under mild conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-(1-(Pyridin-2-yldisulfaneyl)ethyl)benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-(Pyridin-2-yldisulfaneyl)ethyl)benzoic acid involves the interaction of its disulfide bond with thiol groups in biological molecules. This interaction can lead to the formation or reduction of disulfide bonds in proteins, affecting their structure and function. The compound can also act as a ligand, binding to metal ions and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(1-(Pyridin-2-yldisulfanyl)ethyl)benzoic acid: Similar structure but different reactivity due to the presence of a disulfanyl group.
4-(1-(Pyridin-2-ylthio)ethyl)benzoic acid: Contains a thioether linkage instead of a disulfide bond, leading to different chemical properties.
Uniqueness
4-(1-(Pyridin-2-yldisulfaneyl)ethyl)benzoic acid is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly useful in studies involving redox chemistry and protein disulfide bond formation.
Properties
IUPAC Name |
4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S2/c1-10(18-19-13-4-2-3-9-15-13)11-5-7-12(8-6-11)14(16)17/h2-10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFNCAZDBNOWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)SSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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